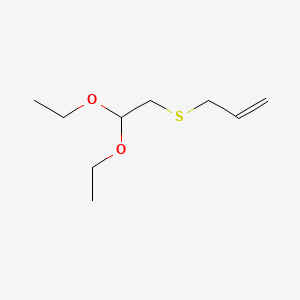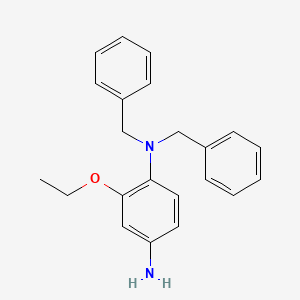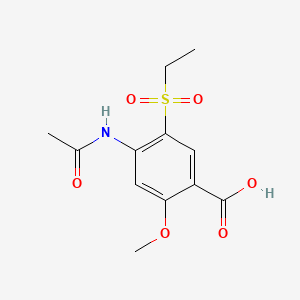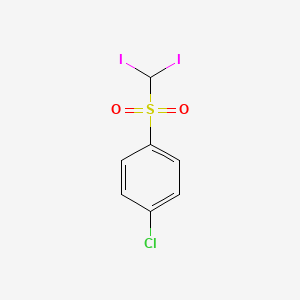
Diiodomethyl p-chlorophenyl sulfone
Übersicht
Beschreibung
Diiodomethyl p-chlorophenyl sulfone, also known as diiodohydroxyquin, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of a variety of enzymes, making it a valuable tool for studying various biochemical pathways.
Wissenschaftliche Forschungsanwendungen
Diiodomethyl p-chlorophenyl sulfone has been used in a variety of scientific research applications. One of the most common uses is as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This property of diiodomethyl p-chlorophenyl sulfone has been used to study the role of melanin in skin pigmentation and to develop new treatments for hyperpigmentation disorders.
In addition to its use as a tyrosinase inhibitor, diiodomethyl p-chlorophenyl sulfone has also been used as an inhibitor of other enzymes, including catechol-O-methyltransferase and dopamine β-hydroxylase. These enzymes are involved in the metabolism of catecholamines, which are neurotransmitters that play a role in a variety of physiological processes.
Wirkmechanismus
The mechanism of action of diiodomethyl p-chlorophenyl sulfone involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact mechanism of covalent bond formation varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diiodomethyl p-chlorophenyl sulfone depend on the specific enzyme being targeted. In general, inhibition of tyrosinase leads to a decrease in melanin production, while inhibition of catechol-O-methyltransferase and dopamine β-hydroxylase leads to an increase in catecholamine levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of diiodomethyl p-chlorophenyl sulfone is its potency as an enzyme inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation is the potential for off-target effects, as diiodomethyl p-chlorophenyl sulfone may also inhibit other enzymes with similar structures.
Zukünftige Richtungen
There are several future directions for research on diiodomethyl p-chlorophenyl sulfone. One area of interest is the development of new inhibitors with improved selectivity and potency. Another area of interest is the use of diiodomethyl p-chlorophenyl sulfone as a tool for studying the role of catecholamines in various physiological processes, including the regulation of blood pressure and the stress response. Finally, there is potential for the development of new treatments for hyperpigmentation disorders based on the tyrosinase-inhibiting properties of diiodomethyl p-chlorophenyl sulfone.
Eigenschaften
IUPAC Name |
1-chloro-4-(diiodomethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClI2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOXIRLBJILKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(I)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClI2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041865 | |
| Record name | Diiodomethyl p-chlorophenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20018-12-6 | |
| Record name | Diiodomethyl p-chlorophenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiodomethyl p-chlorophenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIIODOMETHYL P-CHLOROPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLS17S94G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






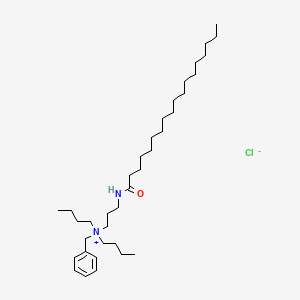
![P-[[4-[(2-Hydroxyethyl)amino]-1-naphthyl]azo]benzenesulphonamide](/img/structure/B1621942.png)
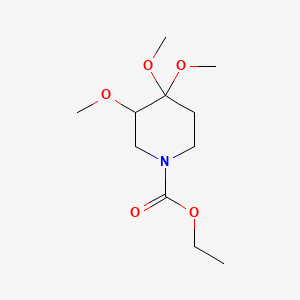
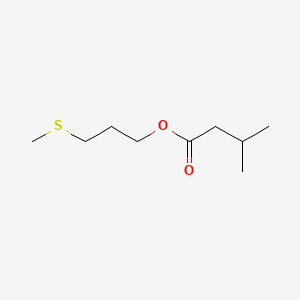
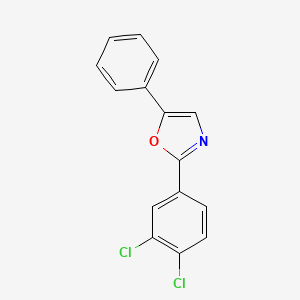
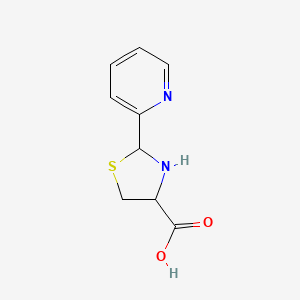
![2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one](/img/structure/B1621947.png)
